molecular formula C16H17NO5S2 B1674365 4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 18623-44-4

4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B1674365
CAS No.: 18623-44-4
M. Wt: 367.4 g/mol
InChI Key: IJWKSBPTJQMUHJ-LCYFTJDESA-N
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Description

iCRT5 is a small molecule inhibitor known for its ability to regulate β-catenin-mediated transcription. This compound is particularly significant in the study of the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. iCRT5 has been extensively used in scientific research, especially in the context of cancer studies, due to its potential to modulate signaling pathways involved in tumor growth and progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iCRT5 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Core: The initial step involves the condensation of a suitable aldehyde with thiosemicarbazide to form a thiazolidinone core.

    Substitution Reactions: Subsequent steps involve various substitution reactions to introduce functional groups that enhance the compound’s biological activity.

    Final Assembly: The final step typically involves the coupling of the thiazolidinone core with other molecular fragments to complete the synthesis of iCRT5.

Industrial Production Methods

Industrial production of iCRT5 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

iCRT5 undergoes several types of chemical reactions, including:

    Oxidation: iCRT5 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on iCRT5, potentially altering its biological activity.

    Substitution: Substitution reactions are commonly used to introduce different functional groups into the iCRT5 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halides and nucleophiles are employed in substitution reactions, typically under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized iCRT5 analogs.

Scientific Research Applications

iCRT5 has a broad range of applications in scientific research:

Mechanism of Action

iCRT5 exerts its effects by inhibiting β-catenin-mediated transcription. It binds to β-catenin, preventing its interaction with transcriptional co-activators and thereby blocking the transcription of target genes involved in cell proliferation and survival. This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    iCRT3: Another β-catenin inhibitor with a similar mechanism of action but different chemical structure.

    XAV939: A tankyrase inhibitor that also targets the Wnt/β-catenin pathway by promoting the degradation of β-catenin.

    ICG-001: A small molecule that disrupts the interaction between β-catenin and its co-activator, CBP.

Uniqueness of iCRT5

iCRT5 is unique due to its specific binding affinity and inhibitory effects on β-catenin-mediated transcription. Unlike some other inhibitors, iCRT5 directly targets β-catenin, making it a valuable tool for studying the direct effects of β-catenin inhibition on cellular processes .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWKSBPTJQMUHJ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Reactant of Route 6
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4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

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